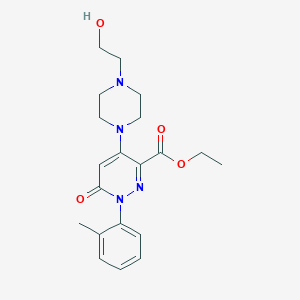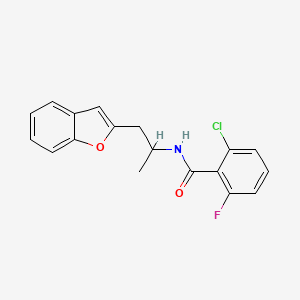![molecular formula C21H18FN5O3S B2512707 N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide CAS No. 894032-90-7](/img/structure/B2512707.png)
N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide” is a complex organic compound. It belongs to the class of thiazolo[3,2-b][1,2,4]triazole derivatives . These compounds are known for their potent analgesic and anti-inflammatory activities . They have been synthesized and evaluated for their potential as pharmaceutical agents .
Synthesis Analysis
The synthesis of thiazolo[3,2-b][1,2,4]triazole derivatives involves a series of chemical reactions . The structures of these compounds are supported by FT-IR, 1HNMR, and Mass spectra . The synthesis involves a one-pot catalyst-free procedure at room temperature by the reaction of dibenzoylacetylene and triazole derivatives .Molecular Structure Analysis
The molecular structure of these compounds is confirmed by techniques such as single crystal X-ray diffraction . The introduction of fluoro, chloro, and cyano groups at p-position of phenyl alkynyl or pyridinyl alkynyl side chain enhances their antifungal activity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the reaction of hydrazide with potassium thiocyanate and hydrochloric acid followed by cyclization of intermediate with aqueous sodium hydroxide .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are determined by techniques such as IR spectroscopy and NMR spectroscopy . For example, the IR max (KBr) cm −1: 3500–3050 (ν N–H), 3029 (ν C-H), 1660 (ν C=C), and 841 (ν Ar-1,4); 1 H-NMR (500.13 MHz) CDCl 3 (δ): 8.99 (s, H-5), 8.06 (dd, 8.8; 4.7,H-2′), 8.06 (dd, 8.8; 4.7, H-6′), 7.50 (dd, 8.8; 8.4, H-3′), 7.50 (dd, 8.8; 8.4, H-5′); 2D NMR (HSQC/HMBC-125.76 MHz) CDCl 3 /TMS (δ): 162.2 (C-4′), 142.4 (C-5′’), 133.5 (C-1′), 122.9 (C-2′ and 6′), 121.2 (C-4), 120.8 (C-5), 117.3 (C-3′ and 5′); [M\u2009+\u2009H] +m/z of 232.0708; purity\u2009>\u200998% .Wissenschaftliche Forschungsanwendungen
Triazole Derivatives in Drug Development
Triazole derivatives, including those structurally related to the specified compound, have been extensively studied for their therapeutic potentials. These compounds have shown a broad range of biological activities, making them of great interest in pharmaceutical research. A review highlighted the importance of triazole families such as 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4- and 4H-1,2,4-triazoles in drug development due to their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. These derivatives have been explored for their potential uses against neglected diseases, offering new avenues for treating conditions that disproportionately affect vulnerable populations (Ferreira et al., 2013).
Antifungal and Antibacterial Applications
Recent studies have focused on the synthesis and evaluation of triazole derivatives as potent antifungal and antibacterial agents. These compounds have demonstrated significant activity against various pathogenic microorganisms, including Staphylococcus aureus. The development of 1,2,4-triazole derivatives has been particularly noted for their antimicrobial and antifungal capacities, providing a promising direction for creating new treatments for microbial infections (Ohloblina, 2022).
Applications in Material Science
Apart from their biomedical applications, triazole derivatives have also been explored for their utility in material science. For instance, pyrimidine and triazole-based compounds have been utilized in the synthesis of optical sensors and materials for optoelectronic applications. These materials find applications in luminescent elements, photoelectric conversion elements, and image sensors, showcasing the versatility of triazole derivatives beyond pharmaceutical uses (Jindal & Kaur, 2021).
Synthetic Methodologies and Chemical Transformations
The synthesis and chemical transformations of triazole derivatives, including the compound , have been a focal point of research, aiming to develop more efficient and sustainable methods. This research not only contributes to green chemistry but also expands the repertoire of compounds available for various applications, from medicinal chemistry to material science (Kaushik et al., 2019).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as triazole derivatives, are known to interact with a variety of enzymes and receptors .
Mode of Action
It’s known that triazole compounds, which share a similar structure, can bind readily in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
Biochemical Pathways
Compounds with similar structures, such as triazole derivatives, are known to exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It’s known that some triazole-based drugs have lower toxicity and higher bioavailability than their counterparts, as well as an increased specificity for fungal cytochrome p450 and a lower impact on human sterol synthesis .
Result of Action
Compounds with similar structures, such as triazole derivatives, are known to exhibit diverse biological activities, indicating that they may have a wide range of molecular and cellular effects .
Eigenschaften
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(4-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O3S/c1-30-17-8-6-15(7-9-17)24-20(29)19(28)23-11-10-16-12-31-21-25-18(26-27(16)21)13-2-4-14(22)5-3-13/h2-9,12H,10-11H2,1H3,(H,23,28)(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPLCAQGLBKYQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


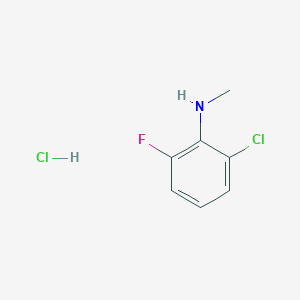
![ethyl 4-[(4,8-dimethyl-2-oxo-1H-quinolin-6-yl)sulfonylamino]benzoate](/img/structure/B2512630.png)

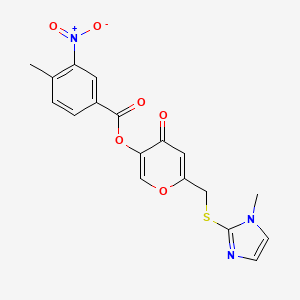

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-fluorobenzamide](/img/structure/B2512635.png)
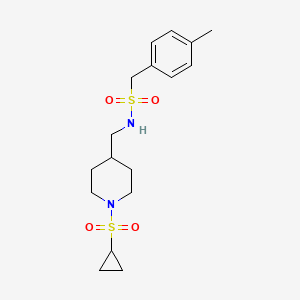
![4-[(4-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2512638.png)
![Ethyl 2-(difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B2512640.png)

